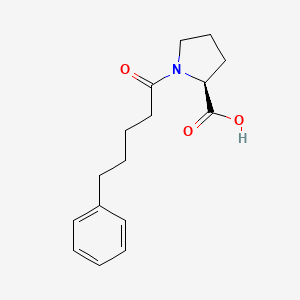

1-(5-Phenylpentanoyl)-L-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Phenylpentanoyl)-L-proline is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(5-Phenylpentanoyl)-L-proline is a derivative of proline, an amino acid known for its role in protein synthesis and metabolic processes. The compound features a phenylpentanoyl group attached to the proline backbone, which may influence its biological activity. The chemical structure can be summarized as follows:

- CAS Number : 1358782-66-7

- Molecular Formula : C16H23NO2

- Molecular Weight : 273.36 g/mol

Antiparasitic Activity

Recent studies have highlighted the potential of proline derivatives in treating parasitic infections, particularly those caused by Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that targeting proline uptake in these parasites can inhibit their growth and survival. Compounds similar to this compound have been designed to block proline transporters, thereby disrupting the metabolic processes essential for T. cruzi's lifecycle .

Case Study Example : A series of inhibitors were synthesized and tested against T. cruzi epimastigotes, demonstrating significant antiproliferative effects. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for enhanced efficacy .

Autoimmune Diseases

Peptide derivatives similar to this compound have shown promise in treating autoimmune diseases by modulating immune responses. These compounds can stimulate T-cell activity through interactions with major histocompatibility complex (MHC) molecules, which may enhance therapeutic outcomes in conditions like rheumatoid arthritis .

Drug Development

The compound's unique structure allows it to be explored as a scaffold for developing new drugs targeting various biological pathways. The ability to modify the phenylpentanoyl group opens avenues for synthesizing analogs with improved potency and selectivity against specific targets.

Data Table: Summary of Applications

| Application Area | Description | Case Studies/References |

|---|---|---|

| Antiparasitic Activity | Inhibits Trypanosoma cruzi growth by blocking proline transporters | Martins et al., 2009; Magdaleno et al., 2009 |

| Neuroprotective Effects | Potential role in inhibiting β-amyloid release | US Patent 6207710B1 |

| Autoimmune Diseases | Modulates T-cell activity; potential treatment for rheumatoid arthritis | US Patent 6541453B2 |

| Drug Development | Scaffold for new drug synthesis targeting various pathways | General findings in medicinal chemistry |

Propriétés

Numéro CAS |

88084-17-7 |

|---|---|

Formule moléculaire |

C16H21NO3 |

Poids moléculaire |

275.34 g/mol |

Nom IUPAC |

(2S)-1-(5-phenylpentanoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H21NO3/c18-15(17-12-6-10-14(17)16(19)20)11-5-4-9-13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2,(H,19,20)/t14-/m0/s1 |

Clé InChI |

SADHUEIJVCSIQZ-AWEZNQCLSA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)CCCCC2=CC=CC=C2)C(=O)O |

SMILES canonique |

C1CC(N(C1)C(=O)CCCCC2=CC=CC=C2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.